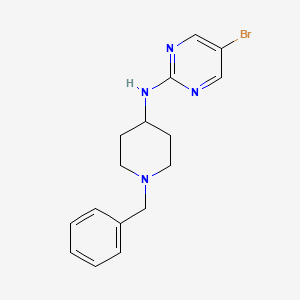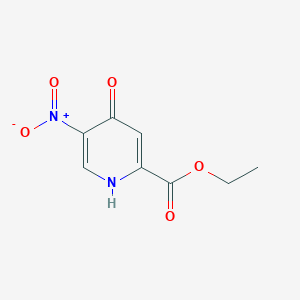
Ethyl 4-hydroxy-5-nitropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-5-nitropicolinate is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a pyridine ring, with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-5-nitropicolinate typically involves the nitration of ethyl 4-hydroxypicolinate. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-hydroxy-5-nitropicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-5-nitropicolinate.
Reduction: Formation of ethyl 4-hydroxy-5-aminopicolinate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl 4-hydroxy-5-nitropicolinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of Ethyl 4-hydroxy-5-nitropicolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 4-hydroxy-5-nitropicolinate can be compared with other nitropyridine derivatives such as:
- Ethyl 4-hydroxy-3-nitropicolinate
- Ethyl 4-hydroxy-6-nitropicolinate
- Mthis compound
These compounds share similar structural features but differ in the position of the nitro group or the ester functional group. The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
1196157-33-1 |
|---|---|
分子式 |
C8H8N2O5 |
分子量 |
212.16 g/mol |
IUPAC名 |
ethyl 5-nitro-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-7(11)6(4-9-5)10(13)14/h3-4H,2H2,1H3,(H,9,11) |
InChIキー |
IJTSHWRWUFYLGW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)

![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)

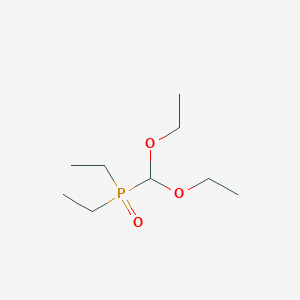
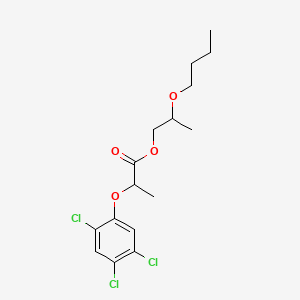
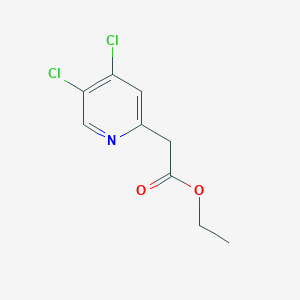
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)

![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
